3-(2-phenylmethoxyethoxy)oxolane
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Overview
Description
3-(2-phenylmethoxyethoxy)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a phenylmethoxyethoxy group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylmethoxyethoxy)oxolane can be achieved through several methods. One common approach involves the reaction of 2-phenylmethoxyethanol with oxirane (ethylene oxide) in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-phenylmethoxyethanol attacks the oxirane ring, leading to the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylmethoxyethoxy)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic ethers or open the ring to form linear compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with aldehyde or carboxylic acid groups, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-phenylmethoxyethoxy)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-phenylmethoxyethoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of the phenylmethoxyethoxy group.
2-Phenylmethyloxolane: Another related compound with a phenyl group directly attached to the oxolane ring.
Uniqueness
3-(2-phenylmethoxyethoxy)oxolane is unique due to the presence of the phenylmethoxyethoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(2-phenylmethoxyethoxy)oxolane |
InChI |
InChI=1S/C13H18O3/c1-2-4-12(5-3-1)10-15-8-9-16-13-6-7-14-11-13/h1-5,13H,6-11H2 |
InChI Key |
ULXPBVSLHNNWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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